Boc-Thr(Fmoc-Val)-OH
Overview
Description
The compound tert-butoxycarbonyl-threonine-(9-fluorenylmethyloxycarbonyl-valine)-hydroxyl is a protected dipeptide used in solid-phase peptide synthesis. It contains two amino acids, threonine and valine, each protected by different groups to prevent unwanted reactions during synthesis. The tert-butoxycarbonyl group protects the amino group of threonine, while the 9-fluorenylmethyloxycarbonyl group protects the amino group of valine.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Solid-Phase Peptide Synthesis (SPPS): The synthesis of typically involves SPPS. The process begins with the attachment of the first amino acid (valine) to a solid resin. The group is removed using piperidine, exposing the amino group for the next coupling reaction.
Coupling Reaction: The second amino acid (threonine) is then coupled to the exposed amino group of valine using a coupling reagent such as and . The group protects the amino group of threonine during this reaction.
Cleavage and Deprotection: After the peptide chain is synthesized, the compound is cleaved from the resin and the protecting groups are removed using a mixture of trifluoroacetic acid, water, and scavengers like triisopropylsilane.
Industrial Production Methods: Industrial production of tert-butoxycarbonyl-threonine-(9-fluorenylmethyloxycarbonyl-valine)-hydroxyl follows similar steps but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The compound undergoes deprotection reactions to remove the and groups. These reactions typically involve acidic conditions for removal and basic conditions for removal.
Coupling Reactions: The compound can participate in coupling reactions to form longer peptide chains. This involves the formation of peptide bonds between amino acids.
Common Reagents and Conditions:
Piperidine: Used for the removal of the group.
Trifluoroacetic Acid: Used for the removal of the group.
N,N’-diisopropylcarbodiimide: and Used as coupling reagents.
Major Products:
Deprotected Peptides: The removal of protecting groups yields the free peptide.
Extended Peptide Chains: Coupling reactions result in the formation of longer peptide chains.
Scientific Research Applications
Chemistry:
Peptide Synthesis: The compound is widely used in the synthesis of peptides for research and therapeutic purposes.
Biology:
Protein Engineering: It is used in the synthesis of peptides for studying protein structure and function.
Medicine:
Drug Development: The compound is used in the development of peptide-based drugs.
Industry:
Biotechnology: It is used in the production of synthetic peptides for various industrial applications.
Mechanism of Action
The compound functions as a protected dipeptide in peptide synthesis. The protecting groups prevent unwanted side reactions during the synthesis process. The tert-butoxycarbonyl group protects the amino group of threonine, while the 9-fluorenylmethyloxycarbonyl group protects the amino group of valine. These groups are removed at specific stages to allow for the formation of peptide bonds.
Comparison with Similar Compounds
- tert-butoxycarbonyl-alanine-(9-fluorenylmethyloxycarbonyl-glycine)-hydroxyl
- tert-butoxycarbonyl-serine-(9-fluorenylmethyloxycarbonyl-leucine)-hydroxyl
Uniqueness:
- tert-butoxycarbonyl-threonine-(9-fluorenylmethyloxycarbonyl-valine)-hydroxyl is unique due to the specific combination of threonine and valine, which imparts distinct properties to the resulting peptides. The choice of protecting groups also influences the stability and reactivity of the compound during synthesis.
Properties
IUPAC Name |
(2S,3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N2O8/c1-16(2)23(26(34)38-17(3)24(25(32)33)31-28(36)39-29(4,5)6)30-27(35)37-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,16-17,22-24H,15H2,1-6H3,(H,30,35)(H,31,36)(H,32,33)/t17-,23+,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMYXFZGGHKJMR-CQLNOVPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC(C)C(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)[C@H](C(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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